molecular formula C15H9ClF3NO3 B15303449 4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid

4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B15303449
M. Wt: 343.68 g/mol
InChI Key: XHKHZXHTFIJZMC-UHFFFAOYSA-N
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Description

4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with chloro, trifluoroacetamido, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Functional Groups: The chloro, trifluoroacetamido, and carboxylic acid groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce primary amines or alcohols.

Scientific Research Applications

4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with proteins, potentially inhibiting their activity. The chloro and carboxylic acid groups can also participate in various interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H9ClF3NO3

Molecular Weight

343.68 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C15H9ClF3NO3/c16-10-4-1-8(2-5-10)9-3-6-12(11(7-9)13(21)22)20-14(23)15(17,18)19/h1-7H,(H,20,23)(H,21,22)

InChI Key

XHKHZXHTFIJZMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)NC(=O)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

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